molecular formula C15H26O6 B1683025 Tributyrin CAS No. 60-01-5

Tributyrin

Cat. No.: B1683025
CAS No.: 60-01-5
M. Wt: 302.36 g/mol
InChI Key: UYXTWWCETRIEDR-UHFFFAOYSA-N
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Description

Tributyrin, also known as glyceryl tributyrate, is a triglyceride composed of three butyric acid molecules esterified to a glycerol backbone. It is a naturally occurring compound found in butter and other dairy products. This compound is known for its beneficial effects on gut health, anti-inflammatory properties, and potential therapeutic applications in various diseases.

Mechanism of Action

Target of Action

Tributyrin, a triglyceride composed of three butyric acids , primarily targets Caspase-3 , a crucial enzyme involved in apoptosis, or programmed cell death . This interaction plays a significant role in the compound’s anti-carcinogenic properties .

Mode of Action

This compound acts as a prodrug of butyric acid, enhancing the antiproliferative effects of dihydroxycholecalciferol in human colon cancer cells . It is known to induce malignant cells to differentiate, followed by arrest of cell growth and death via apoptosis . In microbiological laboratories, this compound is used to identify certain bacteria, such as Moraxella catarrhalis, through the hydrolysis of this compound, yielding butyric acid .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to improve the growth performance of animals by modulating blood biochemical indices and the cecal microflora composition . In juvenile grass carp, this compound elevated the expressions of caudal type homeobox 2 (CDX2), specificity protein 1 (SP1), and oligopeptide transporter 1 (PepT1), which are important for protein nutrition and growth .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). A clinical study showed that this compound is well-tolerated and levels associated with in vitro activity are achieved with three times daily dosing . Peak plasma butyrate concentrations occurred between 0.25 and 3 hours after dose, increased with dose, and ranged from 0 to 0.45 mM .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has beneficial effects on ulcerative colitis due to its trophic, anti-inflammatory, pro-apoptotic, and anti-carcinogenic properties . This compound supplementation has been shown to reduce mucosal damage and neutrophil and eosinophil mucosal infiltration, associated with a higher percentage of regulatory T cells (Treg) and higher levels of transforming growth factor β and IL-10 in the lamina propria .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, in the context of diet-induced obesity, this compound supplementation led to lower body weight gain and improved insulin responsiveness and glucose metabolism, partly via reduced hepatic triglycerides content . This suggests that the dietary environment can significantly influence the efficacy and stability of this compound’s action.

Biochemical Analysis

Biochemical Properties

Tributyrin participates in various biochemical reactions. It is hydrolyzed by lipases to release glycerol and butyric acid. Butyric acid is a key energy source for colonocytes and has been shown to exert anti-inflammatory and anticancer effects .

Cellular Effects

This compound influences cell function in several ways. It has been shown to modulate gene expression, particularly genes involved in cell cycle regulation and apoptosis. This can lead to inhibited growth of cancer cells . Furthermore, it impacts cell signaling pathways, including those involved in inflammation and immunity .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its metabolite, butyrate. Butyrate inhibits histone deacetylases, leading to hyperacetylation of histones, which can modulate gene expression. This can result in cell cycle arrest, differentiation, and apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, prolonged exposure to this compound can lead to increased apoptosis in cancer cells . Information on its stability and degradation is currently limited.

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with dosage. While low doses can promote gut health and exert anti-inflammatory effects, high doses might lead to adverse effects such as gastrointestinal discomfort .

Metabolic Pathways

This compound is involved in lipid metabolism. It is hydrolyzed by lipases to release butyric acid, which then undergoes β-oxidation to produce acetyl-CoA, a key molecule in energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tributyrin can be synthesized through the esterification of glycerol with butyric acid. The reaction typically involves heating glycerol and butyric acid in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove water formed during the reaction, thus driving the reaction to completion.

Industrial Production Methods: In industrial settings, this compound is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves continuous removal of water and excess butyric acid to achieve the desired product quality. The final product is purified through distillation or other separation techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: Tributyrin undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.

Common Reagents and Conditions:

    Hydrolysis: this compound can be hydrolyzed by lipases or under acidic or basic conditions to yield glycerol and butyric acid.

    Oxidation: this compound can be oxidized to produce butyric acid and other oxidation products.

    Reduction: Although less common, this compound can undergo reduction reactions under specific conditions.

Major Products Formed:

    Hydrolysis: Glycerol and butyric acid.

    Oxidation: Butyric acid and other oxidation products.

Scientific Research Applications

Tributyrin has a wide range of scientific research applications across various fields:

Chemistry:

  • Used as a model compound to study esterification and hydrolysis reactions.
  • Employed in the synthesis of other butyrate derivatives.

Biology:

  • Investigated for its role in modulating gut microbiota and improving gut health.
  • Studied for its anti-inflammatory and immunomodulatory effects.

Medicine:

  • Explored as a potential therapeutic agent for treating inflammatory bowel diseases, such as ulcerative colitis and Crohn’s disease.
  • Investigated for its neuroprotective effects in neurodegenerative diseases like Alzheimer’s and Parkinson’s disease.

Industry:

  • Used as a feed additive in animal husbandry to improve growth performance and gut health in livestock.
  • Employed in the formulation of dietary supplements for human health.

Comparison with Similar Compounds

    Sodium Butyrate: A salt form of butyric acid, commonly used in research and therapeutic applications. It is less stable and has a shorter half-life compared to tributyrin.

    Butyric Acid: The free acid form, which is more volatile and less stable than this compound.

Uniqueness of this compound:

  • This compound is more stable and has a longer half-life compared to sodium butyrate and butyric acid.
  • It provides a sustained release of butyric acid, making it more effective in therapeutic applications.
  • This compound is better absorbed in the gut, leading to enhanced bioavailability and efficacy.

Properties

IUPAC Name

2,3-di(butanoyloxy)propyl butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H26O6/c1-4-7-13(16)19-10-12(21-15(18)9-6-3)11-20-14(17)8-5-2/h12H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYXTWWCETRIEDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OCC(COC(=O)CCC)OC(=O)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4052267
Record name Glycerol tributyrate
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Molecular Weight

302.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid, colourless oily liquid
Record name Glycerol tributanoate
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Record name Tributyrin
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Boiling Point

307 °C
Record name TRIBUTYRIN
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Flash Point

356 °F; 180 °C (Open cup)
Record name TRIBUTYRIN
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Solubility

SOL IN ACETONE, BENZENE, Very soluble in alcohol and ether, In water, 133 mg/L at 37 °C, 0.133 mg/mL at 37 °C, insoluble in water; soluble in organic solvents, oils, miscible (in ethanol)
Record name TRIBUTYRIN
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Record name Glycerol tributanoate
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Density

1.032 at 20 °C, 1.034-1.037
Record name TRIBUTYRIN
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Vapor Pressure

1.3X10-3 mm Hg at 25 °C /Estimated/
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Mechanism of Action

... Human gastric cancer SGC-7901 cells were exposed to tributyrin at 0.5, 1, 2, 5, 10 and 50 mmol/L(-1) for 24-72 h. MTT /2H-Tetrazolium,2-(4,5-Dimethyl-2-thiazolyl-3)/ assay was applied to detect the cell proliferation. [(3)H]-TdR uptake was measured to determine DNA synthesis. Apoptotic morphology was observed by electron microscopy and Hoechst-33258 staining. Flow cytometry and terminal deoxynucleotidyl transferase-mediated dUTP nick end labeling (TUNEL) assay were performed to detect tributyrin-triggered apoptosis. The expressions of PARP /Poly-ADP Ribose Polymerase/, Bcl-2 and Bax were examined by Western blot assay. Tributyrin could initiate growth inhibition of SGC-7901 cell in a dose- and time-dependent manner. [(3)H]-TdR uptake by SGC-7901 cells was reduced to 33.6 % after 48 h treatment with 2 mmol/L(-1) tributyrin, compared with the control (P<0.05). Apoptotic morphology was detected by TUNEL assay. Flow cytometry revealed that tributyrin could induce apoptosis of SGC-7901 cells in dose-dependent manner. After 48 hours incubation with tributyrin at 2 mmol/L(-1), the level of Bcl-2 protein was lowered, and the level of Bax protein was increased in SGC-7901, accompanied by PARP cleavage., ... HT-29 colon cancer cells exposed to PB /phenylbutyrate/ and TB /tributyrin/ result in growth inhibition associated with an induction of apoptosis mediated through the activation of caspase-3 activity. A block in the G1/S cell cycle traverse associated with a decrease in CDK2 (cyclin dependent kinase) protein levels and retinoblastoma protein hypophosphorylation was also noted after PB and TB exposure., We investigated the effects of tributyrin establishing induction of growth arrest and apoptosis of MCF-7 human mammary carcinoma cells. Transient increased mitochondria-associated bax, dissipation of the mitochondrial membrane potential (delta(psi)m), and caspase-3-independent cleavage of poly(ADP-ribose) polymerase are evident as early as 4 h after treatment of cells with tributyrin. These events are followed by the transient accumulation of mitochondrial cytochrome c in the cytosol and, finally, the generation and accumulation of cells with subdiploid DNA content. During the period in which mitochondria-associated bax levels are elevated, the delta(psi)m is disrupted, and cytochrome c is detected in the cytosol, we show induction of p21WAF1/Cip1 in the absence of increased p53 and arrest of cells in G2-M.
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Color/Form

COLORLESS, Oily liquid

CAS No.

60-01-5
Record name Tributyrin
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Melting Point

-75 °C
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of tributyrin?

A1: this compound itself is a pro-drug, meaning it is metabolized in the body to release its active component, butyric acid. This occurs primarily in the gut, where pancreatic lipases hydrolyze this compound to release butyric acid [, , ]. Butyric acid then exerts its effects locally in the gut and systemically after absorption.

Q2: How does butyric acid, the active metabolite of this compound, interact with cells?

A2: Butyric acid is a histone deacetylase (HDAC) inhibitor []. HDACs regulate gene expression by removing acetyl groups from histones, thereby altering chromatin structure and gene accessibility. By inhibiting HDACs, butyric acid can modify gene expression, leading to changes in cell proliferation, differentiation, and apoptosis [, , ].

Q3: What are the downstream effects of this compound administration in the context of intestinal health?

A3: Research suggests that this compound can promote gut health by several mechanisms. These include enhancing the growth of beneficial bacteria like Bacteroidetes while reducing the abundance of potentially harmful groups like Firmicutes [, , ]. This compound has also been shown to improve gut morphology, increasing villus height and decreasing crypt depth, potentially leading to better nutrient absorption [, ]. Furthermore, it may strengthen the intestinal barrier by upregulating tight junction proteins, thereby reducing intestinal permeability and inflammation [].

Q4: What is the proposed role of this compound in cancer prevention?

A4: Studies suggest this compound might have chemopreventive effects, particularly against colon cancer. It is thought to act by inducing differentiation and apoptosis in cancerous cells, as well as inhibiting angiogenesis, a key process in tumor growth and spread [, , ].

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C15H26O6, and its molecular weight is 302.36 g/mol [].

Q6: What is known about the stability of this compound in emulsions?

A6: this compound, being a short-chain triglyceride, tends to undergo Ostwald ripening in oil-in-water emulsions, leading to droplet growth and instability. This can be mitigated by incorporating longer-chain triglycerides like corn oil into the lipid phase, thereby improving emulsion stability [].

Q7: Are there specific formulation strategies to enhance the stability, solubility, or bioavailability of this compound?

A7: Yes, encapsulation technologies, such as spray drying, have been successfully used to create stable formulations containing this compound, often in combination with other bioactive compounds like fish oil and resveratrol []. These encapsulated formulations can improve the delivery and bioavailability of this compound.

Q8: How is this compound absorbed and metabolized in the body?

A8: this compound is rapidly absorbed in the gastrointestinal tract and hydrolyzed to butyrate by pancreatic lipases. This process allows for higher butyrate concentrations to be achieved in the gut compared to direct butyrate administration [, ]. Butyrate is then absorbed into the bloodstream and further metabolized.

Q9: What are the typical pharmacokinetic parameters of butyrate following this compound administration?

A9: Studies in rats have shown that oral this compound administration results in rapid absorption and conversion to butyrate. The time to reach peak plasma concentration (Tmax) for butyrate was found to be shorter for the this compound emulsion compared to pure this compound []. Additionally, the bioavailability of butyrate was significantly higher from the emulsion.

Q10: Are there known interactions between this compound and drug transporters or metabolizing enzymes?

A10: While this compound is primarily metabolized by pancreatic lipases, research on specific interactions with drug transporters and metabolizing enzymes is limited.

Q11: Is there any information on the long-term effects of this compound use?

A11: Data on the long-term effects of this compound in humans are limited. Further research is needed to fully assess its safety profile for chronic use.

Q12: What in vitro models have been used to study the effects of this compound?

A12: Various human cancer cell lines, including colon cancer (Caco-2, HT29), gastric cancer (SGC-7901), and pancreatic cancer (MiaPaca-2, Capan-l) cells, have been used to assess the anti-proliferative, differentiation-inducing, and apoptosis-inducing effects of this compound [, , ].

Q13: What animal models have been employed to investigate the effects of this compound?

A13: Rodent models, particularly mice and rats, have been widely used to investigate the effects of this compound on various conditions, including alcoholic liver disease, colitis, and liver carcinogenesis [, , ]. Studies have also been conducted in pigs to assess its impact on growth performance, gut health, and microbiota composition [, , ].

Q14: Have computational methods been used to study this compound?

A14: Yes, molecular docking and molecular dynamics simulations have been employed to study the interaction of this compound with enzymes like lipases []. These studies provide insights into the binding affinities and molecular interactions involved in the hydrolysis of this compound.

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